

## Meta-analysis of clinical trials involving anti-CD37 antibodies in lymphoma

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Guide to Anti-CD37 Antibodies in Lymphoma Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

The CD37 antigen, a tetraspanin protein highly expressed on the surface of mature B-cells, has emerged as a promising therapeutic target in B-cell malignancies. Its role in both pro-apoptotic and survival signaling pathways, coupled with its differential expression between malignant and normal cells, has spurred the development of various anti-CD37 monoclonal antibodies and antibody-drug conjugates (ADCs). This guide provides a meta-analysis of key clinical trials involving these agents, offering a comparative overview of their efficacy, safety, and mechanisms of action to inform ongoing research and drug development efforts.

## **Overview of Anti-CD37 Therapeutic Strategies**

Anti-CD37 antibodies employ a multi-pronged approach to eliminate lymphoma cells. These mechanisms include:

- Direct Induction of Apoptosis: Ligation of CD37 can trigger programmed cell death through the activation of intracellular signaling cascades.
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the antibody recruits natural killer (NK) cells to the tumor cell surface, leading to their destruction.



- Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages are activated to engulf and destroy antibody-coated tumor cells.
- Complement-Dependent Cytotoxicity (CDC): The antibody can activate the complement system, resulting in the formation of a membrane attack complex that lyses the tumor cell.
- Payload Delivery (ADCs): Antibody-drug conjugates deliver a potent cytotoxic agent directly to the CD37-expressing cancer cell, minimizing systemic toxicity.

# Comparative Efficacy and Safety of Investigational Anti-CD37 Antibodies

The following tables summarize the quantitative data from key clinical trials of prominent anti-CD37 antibodies in various lymphoma subtypes.

Table 1: Otlertuzumab (TRU-016) Clinical Trial Data

| Trial<br>Identifier          | Phase | Lympho<br>ma<br>Subtype                          | Treatme<br>nt<br>Regimen                                  | Number<br>of<br>Patients | Overall<br>Respons<br>e Rate<br>(ORR) | Complet e Respons e (CR) | Key<br>Adverse<br>Events<br>(Grade<br>≥3)     |
|------------------------------|-------|--------------------------------------------------|-----------------------------------------------------------|--------------------------|---------------------------------------|--------------------------|-----------------------------------------------|
| NCT0061<br>4042[1]<br>[2]    | 1     | Chronic<br>Lymphoc<br>ytic<br>Leukemi<br>a (CLL) | Monother<br>apy                                           | 83                       | 23%<br>(NCI-96<br>criteria)           | 0%                       | Neutrope nia, Thrombo cytopenia , Anemia[1 ]  |
| NCT0131<br>7901[3]<br>[4][5] | 1b    | Relapsed<br>Indolent<br>NHL                      | Otlertuzu<br>mab +<br>Bendamu<br>stine +<br>Rituxima<br>b | 12                       | 83%                                   | 33%                      | Neutrope nia, Nausea, Fatigue, Leukope nia[5] |





Table 2: Naratuximab Emtansine (IMGN529) Clinical Trial

| Data                                 |             |                                      |                                                     |                                 |                                       |                          |                                                                                         |
|--------------------------------------|-------------|--------------------------------------|-----------------------------------------------------|---------------------------------|---------------------------------------|--------------------------|-----------------------------------------------------------------------------------------|
| Trial<br>Identifie                   | Phase<br>er | Lympho<br>ma<br>Subtype              | Treatme<br>nt<br>Regimen                            | Number of Patients (evaluab le) | Overall<br>Respons<br>e Rate<br>(ORR) | Complet e Respons e (CR) | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                                               |
| NCT015<br>4715[6]<br>[7]             | 53<br>1     | Relapsed<br>/Refracto<br>ry<br>DLBCL | Monother<br>apy                                     | -                               | 22%                                   | -                        | -                                                                                       |
| NCT025<br>4744[8]<br>[9][10]<br>[11] | 2           | Relapsed<br>/Refracto<br>ry<br>DLBCL | Naratuxi<br>mab<br>Emtansin<br>e +<br>Rituxima<br>b | 76                              | 44.7%                                 | 31.6%                    | Neutrope nia (54%), Leukope nia (19%), Lymphop enia (17%), Thrombo cytopenia (12%) [10] |

Table 3: BI 836826 Clinical Trial Data



| Trial<br>Identifier         | Phase | Lympho<br>ma<br>Subtype              | Treatme<br>nt<br>Regimen                               | Number<br>of<br>Patients | Overall<br>Respons<br>e Rate<br>(ORR) | Complet<br>e<br>Respons<br>e (CR) | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                                 |
|-----------------------------|-------|--------------------------------------|--------------------------------------------------------|--------------------------|---------------------------------------|-----------------------------------|---------------------------------------------------------------------------|
| NCT0262<br>4492[12]<br>[13] | 1b    | Relapsed<br>/Refracto<br>ry<br>DLBCL | BI<br>836826 +<br>Gemcitab<br>ine +<br>Oxaliplati<br>n | 21                       | 38%                                   | 10%                               | Thrombo cytopenia , Neutrope nia, Anemia, Infusion-related reactions [12] |

DLBCL: Diffuse Large B-cell Lymphoma; NHL: Non-Hodgkin Lymphoma.

# **Experimental Protocols of Key Clinical Trials Otlertuzumab**

- NCT00614042 (Phase 1, Monotherapy in CLL):
  - Patient Eligibility: Patients with relapsed or refractory CLL/SLL.
  - Dosing Schedule: Otlertuzumab was administered intravenously weekly for the first two 28-day cycles, then every 14 days for four cycles. Dose escalation cohorts ranged from 0.03 to 30 mg/kg.[1]
  - Response Assessment: Responses were evaluated based on the 1996 National Cancer Institute (NCI-96) working group criteria and the 2008 International Workshop on Chronic Lymphocytic Leukemia (IWCLL) criteria.[1][2]
- NCT01317901 (Phase 1b, Combination in Indolent NHL):



- Patient Eligibility: Patients with relapsed indolent B-cell NHL who had received at least one prior rituximab-containing regimen.
- Dosing Schedule: Otlertuzumab (10 or 20 mg/kg) was given on days 1 and 15 of a 28-day cycle, in combination with bendamustine (90 mg/m²) on days 1 and 2, and rituximab (375 mg/m²) on day 1, for up to six cycles.[3][4][5]
- Response Assessment: Standard criteria for lymphoma response were used.[5]

### **Naratuximab Emtansine (IMGN529)**

- NCT02564744 (Phase 2, Combination in DLBCL):
  - Patient Eligibility: Patients with relapsed or refractory DLBCL who were not candidates for stem cell transplant and had received one to six prior lines of treatment.[11]
  - Dosing Schedule: Two dosing schedules were evaluated. Cohort A received naratuximab emtansine 0.7 mg/kg every 3 weeks. Cohort B received a weekly schedule of 0.4 mg/kg on day 1, and 0.2 mg/kg on days 8 and 15 of a 21-day cycle. All patients received rituximab 375 mg/m² on day 1 of each cycle.[10]
  - Response Assessment: The primary endpoint was the overall response rate, assessed by the Lugano classification.

#### BI 836826

- NCT02624492 (Phase 1b, Combination in DLBCL):
  - Patient Eligibility: Patients with relapsed or refractory DLBCL.
  - Dosing Schedule: BI 836826 was administered on day 8 of a 14-day cycle, with gemcitabine (1000 mg/m²) and oxaliplatin (100 mg/m²) given on day 1, for up to six cycles.
     BI 836826 dose escalation started at 25 mg and proceeded to 50 mg and 100 mg.[12]
  - Response Assessment: The primary objective was to determine the maximum tolerated dose. Preliminary efficacy was a secondary objective, with overall response rate assessed by the investigator.[13]



## **Visualizing the Mechanisms and Study Selection**

To better understand the underlying biology and the process of this comparative analysis, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase 1b study of otlertuzumab (TRU-016), an anti-CD37 monospecific ADAPTIR™ therapeutic protein, in combination with rituximab and bendamustine in relapsed indolent lymphoma patients PubMed [pubmed.ncbi.nlm.nih.gov]







- 4. Phase II Study of Naratuximab Emtansine Plus Rituximab in Diffuse Large B-Cell Lymphoma - The ASCO Post [ascopost.com]
- 5. targetedonc.com [targetedonc.com]
- 6. youtube.com [youtube.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. onclive.com [onclive.com]
- 9. Gemcitabine plus oxaliplatin combination (GEMOX regimen) in pretreated patients with advanced non-small cell lung cancer (NSCLC): a multicenter phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1672-R-GemOX (rituximab gemcitabine oxaliplatin) | eviQ [eviq.org.au]
- 11. targetedonc.com [targetedonc.com]
- 12. hse.ie [hse.ie]
- 13. Randomized phase 2 study of otlertuzumab and bendamustine versus bendamustine in patients with relapsed chronic lymphocytic leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving anti-CD37 antibodies in lymphoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10776178#meta-analysis-of-clinical-trials-involving-anti-cd37-antibodies-in-lymphoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com